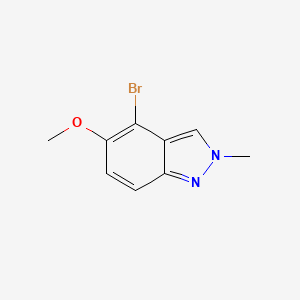

4-Bromo-5-methoxy-2-methyl-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Bromo-5-methoxy-2-methyl-indazole” is a chemical compound with the CAS Number: 2092532-64-2 . It has a molecular weight of 241.09 and its IUPAC name is 4-bromo-5-methoxy-2-methyl-2H-indazole .

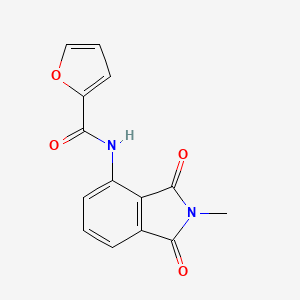

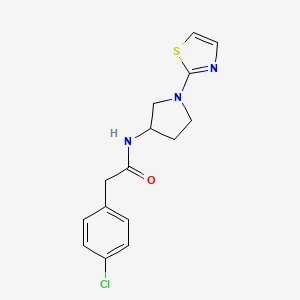

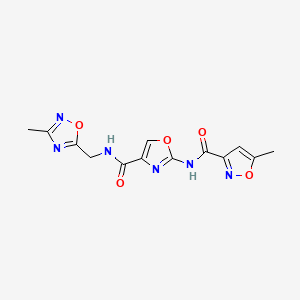

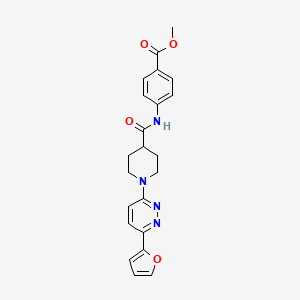

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C9H9BrN2O . The InChI code for this compound is 1S/C9H9BrN2O/c1-12-5-6-7 (11-12)3-4-8 (13-2)9 (6)10/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 241.09 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One notable application of similar indazole compounds is in the field of corrosion inhibition. A study demonstrates the effectiveness of a related compound, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH), in mitigating corrosion of mild steel in a corrosive environment. The investigation highlighted ATH's superior inhibition efficiency against mild steel corrosion, with its adsorption data aligning well with a Langmuir isotherm model (Al-amiery et al., 2020).

Anticancer Activity

Indazole derivatives have also been studied for their potential anticancer properties. A specific study focused on the synthesis and anticancer evaluation of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. These compounds were screened against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. The results indicated that some of these derivatives exhibited significant anticancer activity (Bekircan et al., 2008).

Antibacterial and Antifungal Activities

Research into the antimicrobial properties of indazole derivatives has shown promising results. A study on the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives revealed that certain compounds possessed good to moderate activities against test microorganisms. This suggests the potential of indazole derivatives as antimicrobial agents (Bektaş et al., 2007).

CCR4 Antagonists for Therapeutic Applications

Indazole arylsulfonamides have been synthesized and examined as human CC-chemokine receptor 4 (CCR4) antagonists. This study identified methoxy- or hydroxyl-containing groups as potent indazole C4 substituents for CCR4 antagonism, highlighting the therapeutic potential of indazole derivatives in treating conditions mediated by CCR4 (Procopiou et al., 2013).

Synthesis and Structural Analysis

The synthesis and molecular structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole, among other indazole derivatives, have been reported, providing insights into their structural properties and potential for further chemical modification and application (Ebert et al., 2012).

Wirkmechanismus

Target of Action

It’s worth noting that indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 4-bromo-5-methoxy-2-methyl-indazole may also interact with various biological targets.

Mode of Action

Indazole derivatives are known to interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of inhibitory neurotransmission, and attenuation of excitatory neurotransmission .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indazole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

4-bromo-5-methoxy-2-methylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-5-6-7(11-12)3-4-8(13-2)9(6)10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRLEECRJCALIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC(=C2Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888246.png)

![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2888249.png)

![(4-(1H-pyrrol-1-yl)phenyl)(3-(benzo[d]oxazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2888250.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888251.png)

![1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2888260.png)

![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)

![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)